N-Linoleoyldopamine
Description
N-Linoleoyldopamine is a bioactive lipid derivative formed by the conjugation of dopamine with linoleic acid via an amide bond. It belongs to the N-acyldopamine family, characterized by a catechol moiety (dopamine) linked to a fatty acid chain. This compound exhibits potent inhibitory activity against arachidonate 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis, with an IC50 of 2.3 nM in vitro, surpassing the efficacy of the reference inhibitor AA 861 (IC50 = 8 nM) . Its dual functionality—combining the redox-active catechol group and lipophilic linoleoyl chain—enables interactions with both enzymatic active sites and lipid membranes, making it a critical molecule in anti-inflammatory and neuroprotective research.
Properties
CAS No. |
105955-12-2 |
|---|---|
Molecular Formula |
C26H18N4O6S2 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(9Z,12Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h6-7,9-10,18-19,22,28-29H,2-5,8,11-17,20-21H2,1H3,(H,27,30)/b7-6-,10-9- |
InChI Key |
SZYHQIGUKQSEJD-HZJYTTRNSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Synonyms |
N-linoleoyldopamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of N-Acyldopamine Derivatives
Key Findings :
- The degree of unsaturation in the fatty acid chain correlates with 5-LOX inhibitory potency. Linoleic acid (two double bonds) enhances binding affinity compared to monounsaturated (oleic acid) or saturated (palmitic acid) chains .
- N-Oleoyldopamine, while structurally similar, lacks published IC50 data for 5-LOX, though it is implicated in neuroprotection via TRPV1 channel modulation .
Catechol-Containing Inhibitors
This compound’s catechol group is critical for its bioactivity, paralleling other catechol derivatives like N-caffeoyl-β-phenethylamine (CaP):
Table 2: Catechol-Containing Inhibitors
Key Findings :
- Unlike CaP, which exhibits concentration-dependent dual effects on prostaglandin (PG) synthesis, this compound specifically targets 5-LOX without modulating cyclooxygenase (COX) activity .
- The lipophilic chain in this compound enhances membrane permeability, improving bioavailability compared to CaP’s shorter phenethylamine backbone .
Mechanistic Insights and Research Implications
- Structure-Activity Relationship (SAR): The catechol group’s redox activity enables free radical scavenging, while the linoleoyl chain stabilizes interactions with 5-LOX’s hydrophobic substrate-binding pocket .
- Therapeutic Potential: this compound’s specificity for 5-LOX positions it as a candidate for treating leukotriene-mediated diseases (e.g., asthma, atherosclerosis), avoiding COX-related side effects common in NSAIDs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
